

Spectroscopic Profile of N,N'-di-tert-butylcarbodiimide: A Technical Guide

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Compound of Interest

Compound Name: *N,N'*-di-tert-Butylcarbodiimide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N'-di-tert-butylcarbodiimide**, a widely used reagent in organic synthesis, particularly for peptide coupling and the formation of amide and ester bonds.^[1] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and reaction monitoring.

While **N,N'-di-tert-butylcarbodiimide** is a common commercial product, its detailed, experimentally-derived spectroscopic data is not widely available in publicly accessible literature. The data presented herein is a combination of information from available sources and predicted values based on established principles of spectroscopic interpretation.

Chemical Structure and Properties

- IUPAC Name: 1,3-Di-tert-butylcarbodiimide
- CAS Number: 691-24-7^{[2][3][4][5]}
- Molecular Formula: C₉H₁₈N₂^[2]
- Molecular Weight: 154.25 g/mol ^{[2][3][4][5]}
- Appearance: Almost colorless clear liquid
- Boiling Point: 48 - 50 °C at 12 mmHg^{[4][6]}

- Density: 0.800 g/mL at 20 °C[2]
- Refractive Index: 1.428 (at 20 °C)[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N'-di-tert-butylcarbodiimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the molecule, with two equivalent tert-butyl groups, the NMR spectra are expected to be simple.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 1.3	Singlet	18H	Protons of the two tert-butyl groups, -C(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 130	Carbodiimide carbon, -N=C=N-
~ 50	Quaternary carbons of the tert-butyl groups, -C(CH ₃) ₃
~ 30	Methyl carbons of the tert-butyl groups, -C(CH ₃) ₃

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=N group.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2145 - 2120	Strong, Sharp	N=C=N asymmetric stretching
~ 2970	Strong	C-H asymmetric stretching (in -CH ₃)
~ 2870	Medium	C-H symmetric stretching (in -CH ₃)
~ 1470	Medium	C-H asymmetric bending (in -CH ₃)
~ 1365	Strong	C-H symmetric bending (umbrella mode for tert-butyl)
~ 1220	Medium	C-N stretching

Mass Spectrometry (MS)

Mass spectrometry of **N,N'-di-tert-butylcarbodiimide** is expected to show a clear molecular ion peak and a characteristic fragmentation pattern involving the loss of a stable tert-butyl cation.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
154	Moderate	[M] ⁺ , Molecular ion
98	Moderate	[M - C ₄ H ₈] ⁺ , Loss of isobutylene
57	High	[C ₄ H ₉] ⁺ , tert-Butyl cation (base peak)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample such as **N,N'-di-tert-butylcarbodiimide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Prepare a solution by dissolving approximately 10-20 mg of **N,N'-di-tert-butylcarbodiimide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- ^1H NMR Acquisition:
 - The spectrum can be recorded on a 300, 400, or 500 MHz NMR spectrometer.
 - Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For a clean spectrum, 8 to 16 scans are typically sufficient.
- ^{13}C NMR Acquisition:
 - The spectrum is usually acquired on the same instrument.
 - A proton-decoupled sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.
 - Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ^{13}C .

- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - The resulting spectrum is phased and baseline corrected.
 - Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - ATR-IR is a convenient method for liquid samples.
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
 - Place a small drop of **N,N'-di-tert-butylcarbodiimide** directly onto the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.
 - The resulting transmittance or absorbance spectrum can be analyzed for characteristic absorption bands.

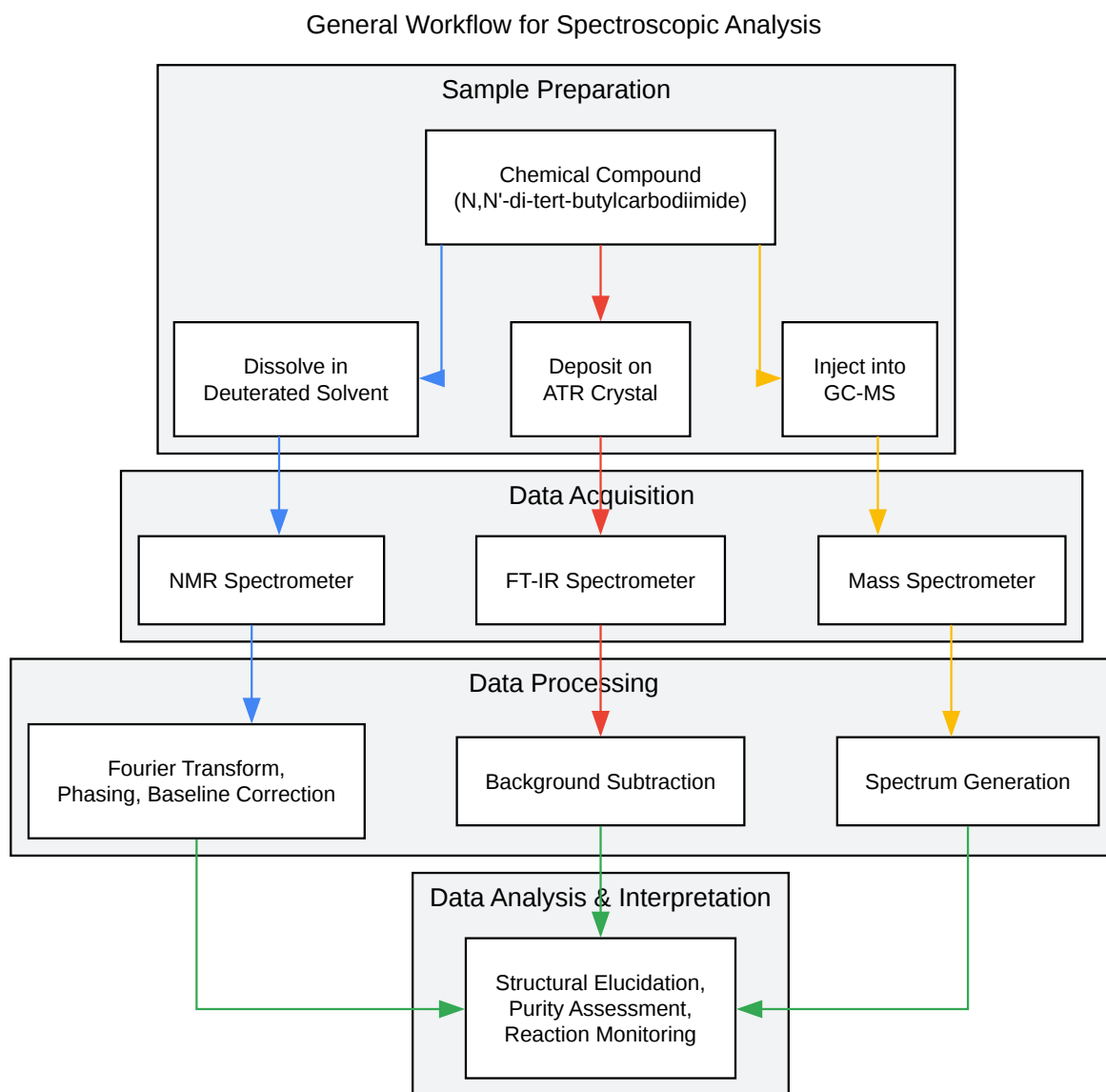
Mass Spectrometry (MS)

- Sample Introduction and Ionization (Electron Ionization - EI):

- For a volatile liquid like **N,N'-di-tert-butylcarbodiimide**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
- The sample is injected into the GC, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection and Data Processing:
 - An electron multiplier detects the ions.
 - The software plots the relative abundance of each ion as a function of its m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis of a chemical compound.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. N,N'-DI-TERT-BUTYLCARBODIIMIDE CAS#: 691-24-7 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N,N'-ジ-tert-ブチルカルボジイミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]
- 6. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]
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